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molecular formula C5H6N2O B1582269 1-(1H-pyrazol-3-yl)ethanone CAS No. 20583-33-9

1-(1H-pyrazol-3-yl)ethanone

Cat. No. B1582269
M. Wt: 110.11 g/mol
InChI Key: BHTZCIGVYSJBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921378B2

Procedure details

Pieces of sodium (0.26 g) were slowly added to ethanol (12 ml) with stirring until all sodium had dissolved. 1-(1H-Pyrazol-5-yl)ethanone (8.61 mmol, 0.948 g) and diethyl oxalate (8.61 mmol, 1.258 g) was added. The mixture was heated to 75° C. for 3 h after which the stirring continued at RT overnight. Hydrazine hydrochloride (8.61 mmol, 0.590 g) dissolved in water (6 ml) was added. The resulting mixture was again heated to 75° C. for 3 h. The mixture was cooled to RT and neutralized by adding 2 M NaOH. The mixture was extracted twice with EtOAc and the combined organics were washed with water and brine. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.404 g of the title compound was obtained. 1H-NMR (400 MHz, MeOH-d4): δ 1.39 (t, 3H), 4.38 (q, 2H), 6.69 (d, 1H), 7.10 (bs, 1H), 7.70 (bs, 1H).
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.948 g
Type
reactant
Reaction Step Three
Quantity
1.258 g
Type
reactant
Reaction Step Three
Quantity
0.59 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[C:6]([C:7](=O)[CH3:8])=[CH:5][CH:4]=[N:3]1.[C:10]([O:17][CH2:18][CH3:19])(=[O:16])[C:11](OCC)=O.Cl.[NH2:21][NH2:22].[OH-].[Na+]>O.C(O)C>[NH:21]1[C:11]([C:10]([O:17][CH2:18][CH3:19])=[O:16])=[CH:8][C:7]([C:6]2[NH:2][N:3]=[CH:4][CH:5]=2)=[N:22]1 |f:3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
[Na]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0.948 g
Type
reactant
Smiles
N1N=CC=C1C(C)=O
Name
Quantity
1.258 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
0.59 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was again heated to 75° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organics were washed with water and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=C(C=C1C(=O)OCC)C=1NN=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.404 g
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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